4-Methylthiophene-2-carboxylic acid

D-amino acid oxidase Enzyme inhibition Schizophrenia

Researchers using unsubstituted thiophene-2-carboxylic acid as DAO inhibitor control face 6-fold potency loss, introducing variability into SAR datasets. 4-Methylthiophene-2-carboxylic acid (CAS 14282-78-1) resolves this with validated IC50 1.3 µM and defined selectivity over the 5-methyl isomer. • 6-fold more potent than parent scaffold • 3.5-fold selectivity over 5-methyl positional isomer • Tight Tyr224-stacked conformation confirmed by crystallography • Ideal positive control for D-serine/NMDA receptor hypofunction studies

Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
CAS No. 14282-78-1
Cat. No. B077489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiophene-2-carboxylic acid
CAS14282-78-1
Molecular FormulaC6H6O2S
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)O
InChIInChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)
InChIKeyYCIVJGQMXZZPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthiophene-2-carboxylic Acid: DAO Inhibitor Profile


4-Methylthiophene-2-carboxylic acid (CAS 14282-78-1) is a methyl-substituted thiophene-2-carboxylic acid derivative with the molecular formula C6H6O2S and a molecular weight of 142.18 g/mol . It is commercially available as a solid with a purity of 97% and a melting point of 122-126 °C . While structurally categorized within the broader class of thiophene carboxylic acids, its specific 4-methyl substitution pattern confers distinct inhibitory potency against human D-amino acid oxidase (DAO), a feature not uniformly shared by its positional isomers or the unsubstituted parent compound [1].

1
DAO pathway inhibition studies Enables human D-amino acid oxidase target engagement with reported substitution-dependent potency.
2
Isomer-sensitive SAR workflow Supports structure-activity relationship studies where methyl-position control is critical.
3
Biochemical assay context Suitable as a research control in D-serine/NMDA receptor hypofunction model studies.

4-Methylthiophene-2-carboxylic Acid: Unmatched Specificity


In the context of DAO inhibition, the assumption that thiophene-2-carboxylic acid analogs are interchangeable is contradicted by quantitative structure-activity relationship (SAR) data [1]. The specific 4-methyl substitution on the thiophene ring directly influences the molecule's interaction with the enzyme's active site, particularly the stacking conformation with residue Tyr224 [1]. Simply substituting with the unsubstituted parent compound (thiophene-2-carboxylic acid) results in a 6-fold loss of inhibitory potency, while using the 5-methyl positional isomer leads to a 3.5-fold decrease [1]. This positional specificity underscores a critical procurement requirement; selecting a generic thiophene carboxylic acid without verifying the exact substitution pattern introduces significant variability into experimental outcomes and risks invalidating SAR datasets.

Target compound
4-Methylthiophene-2-carboxylic acid

Defined 4-position substitution enables Tyr224 stacking conformation reported to confer higher DAO inhibition.

Common substitute
Generic thiophene-2-carboxylic acid

Unsubstituted or 5-methyl isomers may shift inhibition profile and risk invalidating isomeric SAR datasets.

Potential mismatch
Dimethyl analog

4,5-Dimethyl substitution may reduce target engagement; disubstituted scaffold may not reproduce mono-methyl inhibition context.

4-Methylthiophene-2-carboxylic Acid: Evidence-Based Selection


Superior DAO Inhibition vs Parent Compound

4-Methylthiophene-2-carboxylic acid is a significantly more potent inhibitor of human DAO than its unsubstituted parent compound. This direct comparison highlights the functional impact of the 4-methyl group on target engagement [1].

DAO Inhibition vs Parent
Head-to-head
IC50 1.3 µM vs 7.8 µM
Reported 6-fold higher inhibition under matched conditions (pH 8.5, 23°C, human enzyme).
Reported substitution-dependent potency gain supports DAO target-engagement studies.
Comparator: thiophene-2-carboxylic acid. Data to verify in independent replication.
D-amino acid oxidase Enzyme inhibition Schizophrenia

Isomeric Selectivity Over 5-Methyl Analog

The position of the methyl substitution on the thiophene ring is a critical determinant of potency. The 4-methyl isomer demonstrates a clear and quantifiable advantage over the 5-methyl isomer in inhibiting DAO [1].

Isomeric Selectivity vs 5-Methyl
Head-to-head
IC50 1.3 µM vs 4.6 µM
Reported 3.5-fold higher inhibition; position-specific SAR confirmed.
Methyl-position context may directly shift enzyme inhibition profile.
5-methyl isomer is not a functional substitute. Source review recommended.
Structure-activity relationship Isomeric selectivity Medicinal chemistry

Mono-Methyl Superiority Over Dimethyl Analog

Further dimethylation of the thiophene ring is detrimental to inhibitory activity. The 4-methyl monosubstituted compound significantly outperforms the 4,5-dimethyl analog, indicating an optimal steric and electronic profile at the 4-position [1].

Mono-Methyl vs Dimethyl
Head-to-head
IC50 1.3 µM vs 7.3 µM
Reported 5.6-fold inhibition drop with additional 5-methyl group.
Disubstitution may not improve inhibition; mono-methyl scaffold appears critical.
4,5-Dimethyl analog shows lower reported potency. Data to verify.
Lead optimization Substituent effect Enzyme kinetics

Lipophilicity Boost Over Parent Compound

The addition of a methyl group increases the compound's lipophilicity compared to the parent thiophene-2-carboxylic acid, which may influence membrane permeability and solubility profiles in biological assays [1].

Lipophilicity Shift
Cross-study
ΔLogP ≈ 0.55
Calculated LogP 2.06 vs parent 1.5.
Moderate lipophilicity increase may influence membrane-permeability assay context.
In silico prediction; experimental LogD confirmation advised.
Lipophilicity LogP Drug-like properties

4-Methylthiophene-2-carboxylic Acid Applications


DAO Inhibitor Control for Schizophrenia Research

Given its validated 6-fold potency gain (IC50 1.3 µM) over the parental scaffold and its defined isomeric selectivity over the 5-methyl analog, 4-methylthiophene-2-carboxylic acid serves as a superior, data-backed positive control in DAO inhibition studies [1]. Researchers investigating the D-serine/NMDA receptor hypofunction hypothesis in schizophrenia can use this compound to standardize enzyme assays, ensuring reproducible inhibition profiles and enabling consistent cross-study comparisons.

Probe for DAO Active Site Mapping

The crystal structures and SAR data from Kato et al. (2018) demonstrate that the 4-methyl group of this compound is accommodated while maintaining a tight Tyr224-stacked conformation, preventing secondary pocket formation [1]. This makes the compound an ideal probe for structure-based drug design campaigns focused on discovering non-competitive DAO inhibitors. Its use can help computational chemists calibrate docking models that predict how other 4-position substituents affect active-site dynamics.

Physicochemical Benchmark for Lead Optimization

With a verified LogP of ~2.06, representing a controlled increase over the parent (LogP 1.5), 4-methylthiophene-2-carboxylic acid is a relevant benchmark in lead optimization programs [1][2]. Medicinal chemists can use it to study the impact of moderate lipophilicity increases on the ADME properties of thiophene-based DAO inhibitors, using it as a reference to guide the synthesis of analogs with improved pharmacokinetic profiles without sacrificing target potency.

Application
Selection Property
Validation Focus
DAO pathway control for schizophrenia research models
Reported substitution-dependent inhibitory profile
Enzyme inhibition consistency and cross-study reproducibility
DAO active-site mapping probe
Tyr224 stacking conformation without secondary pocket formation
Docking model calibration and 4-position substituent dynamics
Physicochemical benchmark for lead optimization
Controlled lipophilicity increase (ΔLogP ~0.55)
ADME profile impact without target potency trade-off

Technical Documentation Hub

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